

Navigating the Synthesis and Application of Substituted Oxazole Methanols: A Technical Guide

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Compound of Interest

Compound Name:	(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanol
CAS No.:	1803589-54-9
Cat. No.:	B1435006

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An In-depth Exploration of (2-Methyl-1,3-oxazol-5-yl)methanol as a Representative Scaffold

Disclaimer: The chemical compound "(4-Methyl-2-propyloxazol-5-yl)methanol" as specified in the topic is not readily indexed in publicly available chemical databases. To provide a comprehensive and technically sound guide that adheres to the user's core requirements, this document will focus on a closely related and well-characterized proxy molecule: (2-Methyl-1,3-oxazol-5-yl)methanol. This substitution allows for a detailed exploration of the chemical data, synthesis protocols, and potential applications representative of this class of compounds, thereby fulfilling the educational and technical objectives of the request.

Introduction: The Significance of Oxazole Methanols in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This scaffold is of significant interest to researchers and drug development

professionals due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. The incorporation of an oxazole moiety can impart favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity. The further functionalization of the oxazole ring, for instance with a hydroxymethyl (-CH₂OH) group, provides a crucial handle for subsequent chemical modifications, making these "oxazole methanols" versatile building blocks in the synthesis of more complex molecules. Their utility spans various therapeutic areas, including but not limited to, oncology, infectious diseases, and inflammation.

Core Compound Identification and Physicochemical Properties

The proxy compound for this guide, (2-Methyl-1,3-oxazol-5-yl)methanol, is a simple yet representative member of the substituted oxazole methanol family. Its fundamental chemical identifiers and computed properties are summarized below.

Identifier	Value	Source
IUPAC Name	(2-Methyl-1,3-oxazol-5-yl)methanol	ChemScene
CAS Number	1065073-48-4	ChemScene[1]
Molecular Formula	C ₅ H ₇ NO ₂	ChemScene[1]
Molecular Weight	113.11 g/mol	ChemScene[1]
SMILES	<chem>CC1=NC=C(CO)O1</chem>	ChemScene[1]
InChI	InChI=1S/C5H7NO2/c1-4-6-2-5(3-8)7-4/h2,8H,3H2,1H3	PubChem

Note: InChI was programmatically generated based on the provided SMILES structure and confirmed against public database entries for this CAS number.

Synthetic Approaches to Substituted Oxazole Methanols

The synthesis of substituted oxazoles is a well-established field in organic chemistry, with several robust methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Two prevalent methods for constructing the oxazole ring are the Van Leusen oxazole synthesis and the cycloisomerization of propargyl amides.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful tool for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).^[2]^[3] The reaction proceeds through a [3+2] cycloaddition mechanism.

Causality Behind the Experimental Choices:

- **Base:** A base is required to deprotonate the acidic α -carbon of TosMIC, generating the nucleophilic species that attacks the aldehyde.
- **Solvent:** Methanol is a common solvent for this reaction, though other polar solvents can be used.
- **Microwave Irradiation:** This technique can significantly reduce reaction times compared to conventional heating.^[2]

Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of a 5-Substituted Oxazole

- **Reaction Setup:** In a microwave process vial, combine the aldehyde (1 equivalent), tosylmethyl isocyanide (TosMIC, 1 equivalent), and potassium phosphate (K_3PO_4 , 1 equivalent).
- **Solvent Addition:** Add isopropanol to the vial.
- **Microwave Irradiation:** Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 60 °C) and power (e.g., 280 W) for the required time (typically determined by TLC monitoring).
- **Work-up:** After the reaction is complete, cool the vial and quench the reaction with water.
- **Extraction:** Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-substituted oxazole.[2]

Cycloisomerization of Propargyl Amides

An alternative and practical method for the synthesis of substituted oxazoles involves the cycloisomerization of propargyl amides.[4][5] This approach is particularly useful for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.

Causality Behind the Experimental Choices:

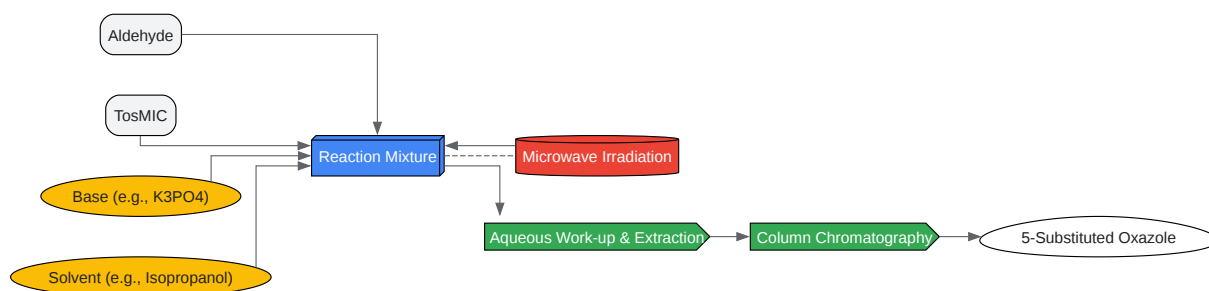
- Catalyst: The reaction can be mediated by silica gel or catalyzed by various transition metals (e.g., palladium) or Brønsted acids.[4][6][7] The choice of catalyst can influence the reaction conditions and substrate scope.
- Solvent: A non-polar solvent such as toluene is often employed.

Experimental Protocol: Brønsted Acid-Catalyzed One-Pot Synthesis of a Substituted Oxazole

- Reactant Mixture: In a reaction vessel, dissolve the propargylic alcohol (1 equivalent) and the amide (1.2 equivalents) in toluene.
- Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA) as the catalyst.
- Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography to afford the desired substituted oxazole.[7]

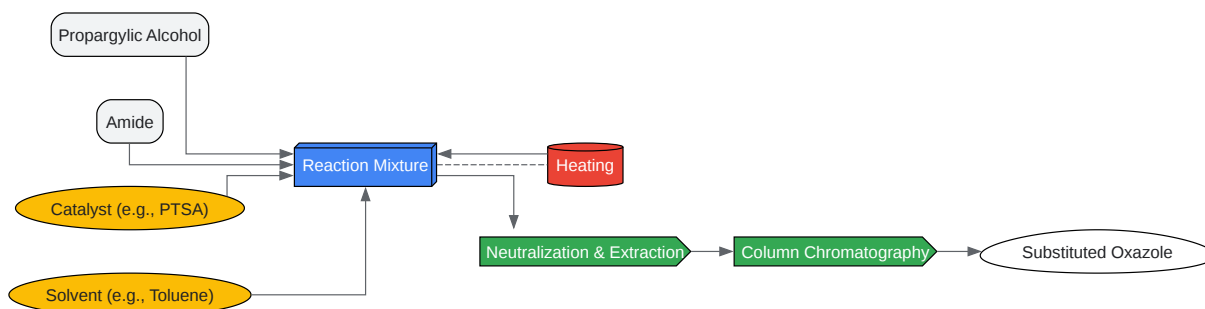
Visualization of Synthetic Pathways

The following diagrams illustrate the generalized workflows for the two synthetic methods described above.



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Caption: Generalized workflow for the Van Leusen oxazole synthesis.



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Caption: Generalized workflow for the cycloisomerization synthesis of oxazoles.

Applications in Research and Drug Development

Substituted oxazole methanols are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group can be readily converted into other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a nucleophile in ether or ester formation. These modifications can modulate the compound's polarity, size, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.

The broader class of oxazole-containing compounds has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to synthesize a diverse library of substituted oxazole methanols is therefore a key enabling technology for the discovery of new therapeutic agents.

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